5-Hydroxy-6-methylbenzimidazole
Overview
Description
5-Hydroxy-6-methylbenzimidazole is a compound that contains a total of 20 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Imidazole . It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol.
Synthesis Analysis
The synthesis of benzimidazole derivatives has been explored in various studies. For instance, 5,6-dimethylbenzimidazole was synthesized from glycine, L-glutamine, D-erythrose, formate, and L-methionine via the intermediates 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole .
Molecular Structure Analysis
The structure of 5-Hydroxy-6-methylbenzimidazole includes 20 bonds in total, with 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Imidazole .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 6-methyl-1H-benzimidazol-5-ol, exhibit broad-spectrum antimicrobial effects. These compounds have demonstrated activity against bacteria, fungi, and even some viruses. Researchers have explored their potential as novel antibiotics and antifungal agents .
Antiviral Properties
The benzimidazole scaffold has been investigated for its antiviral potential. Compounds like 6-methyl-1H-benzimidazol-5-ol may inhibit viral replication and hold promise in the fight against viral infections .
Anti-Inflammatory Effects
Some benzimidazole derivatives, including 6-methyl-1H-benzimidazol-5-ol, exhibit anti-inflammatory properties. These molecules could be valuable in managing inflammatory conditions, such as arthritis or autoimmune diseases .
Gastroprotective Activity
Certain benzimidazole compounds have been studied for their gastroprotective effects. They may help prevent gastric ulcers and protect the gastrointestinal mucosa .
Anticancer Potential
Benzimidazole derivatives have attracted attention as potential anticancer agents. Their ability to interfere with cell division and inhibit tumor growth makes them interesting candidates for further research .
Neuroprotective Effects
Researchers have explored the neuroprotective properties of benzimidazole derivatives. These compounds may play a role in safeguarding neurons and mitigating neurodegenerative diseases .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions .
Future Directions
properties
IUPAC Name |
6-methyl-1H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164661 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylbenzimidazole | |
CAS RN |
150956-59-5 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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